DapE-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

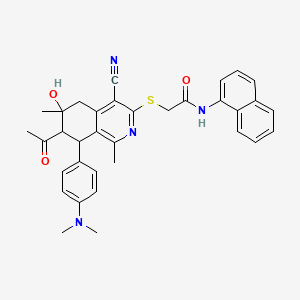

DapE-IN-1 is a potent inhibitor of the enzyme diaminopimelate desuccinylase (DapE), which plays a crucial role in the lysine biosynthetic pathway in bacteria. This enzyme is essential for bacterial growth and survival, making it a promising target for the development of new antibiotics . This compound has shown potential as an antimicrobial agent due to its ability to inhibit DapE, thereby disrupting bacterial cell wall synthesis .

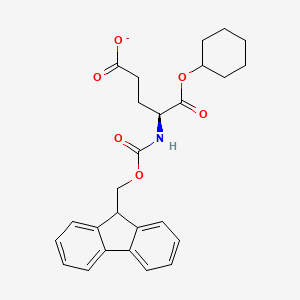

Vorbereitungsmethoden

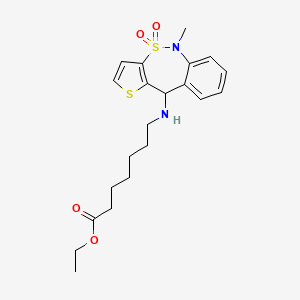

The synthesis of DapE-IN-1 involves several steps, starting with the preparation of the substrate N6-methyl-N2-succinyl-L,L-diaminopimelic acid (N6-methyl-L,L-SDAP). This substrate is synthesized from the tert-butyl ester of Boc-L-glutamic acid using a Horner-Wadsworth-Emmons olefination followed by an enantioselective reduction employing Rhodium (I) (COD) (S,S)-Et-DuPHOS as the chiral catalyst . The final product, this compound, is obtained through a series of purification steps, including crystallization and chromatography .

Analyse Chemischer Reaktionen

DapE-IN-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.

Substitution: This compound can undergo substitution reactions, particularly at the amide and sulfonamide groups, to form different analogs.

Common reagents used in these reactions include ninhydrin for detection of cleavage products, and various metal ions such as zinc, manganese, cobalt, and copper, which can replace the zinc ions in the active site of DapE . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

DapE-IN-1 has a wide range of scientific research applications, including:

Wirkmechanismus

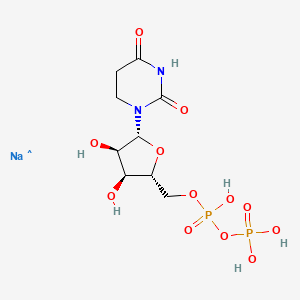

DapE-IN-1 exerts its effects by inhibiting the enzyme diaminopimelate desuccinylase (DapE). The compound binds to the active site of DapE, where it interacts with the zinc ions and other key residues involved in catalysis . This binding prevents the enzyme from converting N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid and succinate, thereby disrupting the lysine biosynthetic pathway and inhibiting bacterial growth . The catalytic reaction progresses via a general acid–base hydrolysis mechanism, where Glutamate 134 first acts as a Lewis base by activating the catalytic water molecule in the active site, followed by guiding the resulting hydroxyl ion for a nucleophilic attack on the substrate, and finally acts as a Lewis acid by donating a proton to the substrate .

Vergleich Mit ähnlichen Verbindungen

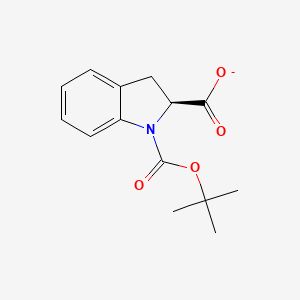

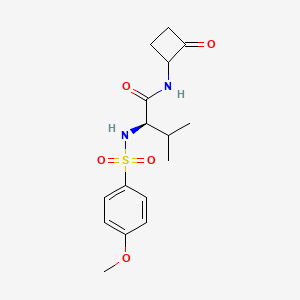

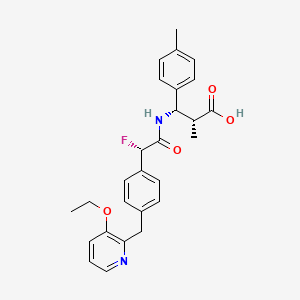

DapE-IN-1 is unique compared to other similar compounds due to its high potency and specificity for DapE. Similar compounds include:

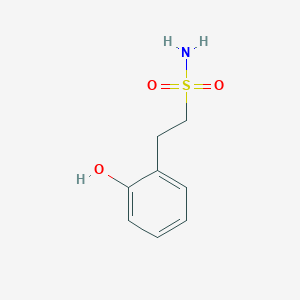

Indoline sulfonamides: These compounds also inhibit DapE but may have different binding affinities and mechanisms of action.

Cyclobutanone derivatives: These inhibitors have been shown to bind to the active site of DapE and exhibit antimicrobial activity.

Captopril-based inhibitors: These compounds were initially developed as DapE inhibitors but have been found to be less effective due to the enzyme’s ability to function with different metals in the active site.

This compound stands out due to its ability to inhibit DapE effectively, even in the presence of metal ion substitutions, making it a promising candidate for further development as an antimicrobial agent .

Eigenschaften

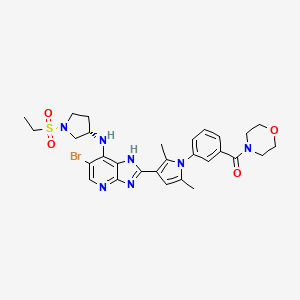

Molekularformel |

C16H22N2O5S |

|---|---|

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

(2R)-2-[(4-methoxyphenyl)sulfonylamino]-3-methyl-N-(2-oxocyclobutyl)butanamide |

InChI |

InChI=1S/C16H22N2O5S/c1-10(2)15(16(20)17-13-8-9-14(13)19)18-24(21,22)12-6-4-11(23-3)5-7-12/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,17,20)/t13?,15-/m1/s1 |

InChI-Schlüssel |

CTUINCCWNNJEOZ-AWKYBWMHSA-N |

Isomerische SMILES |

CC(C)[C@H](C(=O)NC1CCC1=O)NS(=O)(=O)C2=CC=C(C=C2)OC |

Kanonische SMILES |

CC(C)C(C(=O)NC1CCC1=O)NS(=O)(=O)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)

![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)

![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)